molecular formula C9H19O3PS2 B14235235 Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate CAS No. 552337-50-5

Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate

Cat. No.: B14235235
CAS No.: 552337-50-5
M. Wt: 270.4 g/mol
InChI Key: KMDUYYDPFGYJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate is an organophosphorus compound with the molecular formula C8H17O3PS2. It is a derivative of phosphonic acid and contains a dithiane ring, which is a six-membered ring with two sulfur atoms. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring provides stability and reactivity, allowing the compound to participate in a wide range of transformations. The phosphonate group can form strong bonds with metals and other electrophiles, making it useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-methyl-1,3-dithian-2-yl)phosphonate is unique due to the presence of the methyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in organic synthesis, offering different selectivity and reactivity compared to its non-methylated counterparts .

Properties

CAS No.

552337-50-5

Molecular Formula

C9H19O3PS2

Molecular Weight

270.4 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-methyl-1,3-dithiane

InChI

InChI=1S/C9H19O3PS2/c1-4-11-13(10,12-5-2)9(3)14-7-6-8-15-9/h4-8H2,1-3H3

InChI Key

KMDUYYDPFGYJTI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(SCCCS1)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.